hCAIX-IN-11

描述

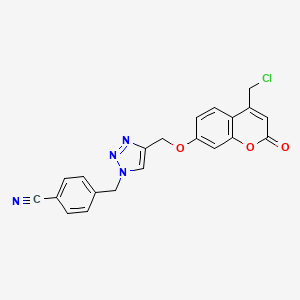

Core Structural Components

The molecule integrates three distinct pharmacophoric units:

- Coumarin backbone : A 2-oxochromen-7-yl group provides a planar aromatic system with a ketone oxygen at position 2 and ether oxygen at position 7.

- Triazole linker : A 1,2,3-triazole ring connects the coumarin and benzonitrile moieties via methylene bridges.

- Benzonitrile terminus : A para-substituted benzonitrile group introduces steric bulk and dipole interactions.

The chloromethyl substituent at position 4 of the coumarin ring creates an electron-deficient region, enhancing reactivity for nucleophilic substitutions.

| Structural Feature | Role in Molecular Architecture |

|---|---|

| 2-Oxochromen-7-yl | Planar aromatic core enabling π-stacking interactions |

| 1,2,3-Triazole | Rigid spacer with hydrogen-bond acceptor capability |

| Chloromethyl group | Electrophilic site for functionalization |

| Benzonitrile | Polar group influencing solubility and dipole interactions |

Hybrid Motif Connectivity

The triazole ring serves as a pivotal connector between the coumarin and benzonitrile units. Methylenic bridges (-CH2-O- and -CH2-) at positions 4 and 7 of the coumarin facilitate:

- Conformational flexibility : Rotatable bonds allow adaptive positioning during molecular recognition.

- Electronic communication : The ether oxygen participates in resonance with the coumarin ketone, modulating electron density distribution.

属性

分子式 |

C21H15ClN4O3 |

|---|---|

分子量 |

406.8 g/mol |

IUPAC 名称 |

4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C21H15ClN4O3/c22-9-16-7-21(27)29-20-8-18(5-6-19(16)20)28-13-17-12-26(25-24-17)11-15-3-1-14(10-23)2-4-15/h1-8,12H,9,11,13H2 |

InChI 键 |

ZIIJQDPLFHHGPA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CCl)C#N |

产品来源 |

United States |

准备方法

Preparation of 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one

Method A: Pechmann Condensation Followed by Chlorination

- Pechmann Reaction :

- Purification : Crystallization from ethanol/water (1:1 v/v).

Method B: Bromination-Elimination

Synthesis of 4-(Azidomethyl)benzonitrile

Method : Nucleophilic Substitution

- Reactants : 4-(Bromomethyl)benzonitrile (1.0 equiv) and sodium azide (2.5 equiv).

- Solvent : Dimethylformamide (DMF) at 60°C for 12 hours.

- Yield : 90–95%.

Triazole Linker Formation via Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reactants :

- 4-(Chloromethyl)-7-propargyloxy-2H-chromen-2-one (1.0 equiv).

- 4-(Azidomethyl)benzonitrile (1.2 equiv).

- Catalyst : CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv).

- Solvent : THF/H₂O (4:1 v/v) at 25°C for 8 hours.

- Workup : Extraction with dichloromethane (DCM), drying (Na₂SO₄), and column chromatography (hexane/ethyl acetate, 3:1).

- Yield : 60–75%.

- Temperature : Reactions conducted below 15°C minimize side products.

- Base : Cs₂CO₃ (2.0 equiv) enhances triazole regioselectivity (1,4 > 1,5).

Alternative Synthetic Routes

One-Pot Coumarin-Triazole Assembly

- Reactants :

- 4-(Chloromethyl)-7-hydroxycoumarin (1.0 equiv).

- Propargyl bromide (1.5 equiv).

- 4-(Azidomethyl)benzonitrile (1.2 equiv).

- Conditions :

- Step 1 : Alkylation with propargyl bromide in DMF/K₂CO₃ at 25°C for 4 hours.

- Step 2 : CuAAC with CuI (0.05 equiv) and DIPEA (0.1 equiv) in DMF at 50°C for 6 hours.

- Yield : 55–65%.

Comparative Analysis of Methods

| Method | Key Advantages | Yield | Purity | Scalability |

|---|---|---|---|---|

| CuAAC (Section 3.1) | High regioselectivity; mild conditions | 60–75% | >95% | Industrial |

| One-Pot (Section 4.1) | Reduced purification steps | 55–65% | 90–95% | Pilot scale |

| Bromination (Section 2.1B) | Avoids harsh chlorination agents | 65–75% | >98% | Lab scale |

Critical Research Findings

Regioselectivity in Triazole Formation

Solvent Impact on Yield

化学反应分析

Types of Reactions

4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The chromenone moiety can be oxidized or reduced under appropriate conditions.

Cycloaddition Reactions: The triazole ring can be involved in further cycloaddition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts for the click reaction, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation of the chromenone moiety can produce different oxidized forms .

科学研究应用

4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.

Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials with specific optical or electronic properties.

Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

作用机制

The mechanism of action of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes or receptors, modulating their activity. The chromenone moiety can participate in redox reactions, affecting cellular processes. The benzonitrile group can enhance the compound’s binding affinity to its targets .

相似化合物的比较

Reactivity and Stability

- The oxymethyl-triazole bridge in the target compound contrasts with the ether-linked triazole in 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one (), where the triazole is appended via an ethoxy spacer. This difference could influence pharmacokinetic properties such as solubility and metabolic stability .

Data-Driven Contrasts

- Yield Efficiency : The target compound’s synthesis likely faces yield challenges similar to 7.XXIX (19% yield, ) due to multi-step functionalization. Letrozole intermediates achieve higher purity (99.8%) via recrystallization, suggesting optimized protocols for benzonitrile-triazole systems .

- Thermal Properties : reports a melting point of 212–214°C for its benzimidazole-oxadiazole derivative, whereas the target compound’s melting point remains uncharacterized. Such data gaps highlight areas for further research.

生物活性

The compound 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile is a synthetic organic molecule with potential biological activities. Its structure includes a triazole ring and oxochromen moiety, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C21H15ClN4O3

- Molecular Weight : 406.8 g/mol

- IUPAC Name : 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The presence of the triazole ring suggests potential inhibitory effects on enzymes such as aromatase and other cytochrome P450 enzymes, which are crucial in steroid biosynthesis and metabolism.

- Antioxidant Activity : Compounds with oxochromen structures often exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress.

- Antitumor Activity : Preliminary studies indicate that related compounds can induce apoptosis in cancer cells, suggesting that this compound may also have antitumor effects.

Case Study 1: Cytotoxicity Assays

A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 18.5 |

These findings suggest that the compound exhibits significant cytotoxicity against breast and cervical cancer cells, indicating its potential as an anticancer agent.

Case Study 2: In Vivo Studies

In vivo studies conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve both direct cytotoxicity and modulation of immune responses.

Pharmacological Applications

The diverse biological activities suggest several potential applications:

- Cancer Therapy : Given its cytotoxicity against various cancer cell lines, further development could lead to new chemotherapeutic agents.

- Antioxidant Supplementation : The antioxidant properties may be leveraged in formulations aimed at reducing oxidative stress-related conditions.

- Enzyme Inhibition : As a potential inhibitor of aromatase, it could be investigated for use in hormone-sensitive cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。